N-benzyl-1-naphthylethylamine
Overview
Description
N-benzyl-1-naphthylethylamine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a naphthylethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-1-naphthylethylamine can be synthesized through a two-step process involving the reaction of benzaldehyde with a primary amine to form an imine, followed by hydrogenation of the imine. The reaction conditions typically involve the use of a water-miscible solvent and a catalyst containing metals from groups 8 to 10 of the Periodic Table .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of optimized reaction conditions to ensure high yield and purity. The imine formation and subsequent hydrogenation are carried out in a controlled environment to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-naphthylethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
N-benzyl-1-naphthylethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-benzyl-1-naphthylethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-1-naphthylethylamine include other benzylamines and naphthalene derivatives. Examples include N-benzyl-α-methylbenzylamine and various naphthylamines.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzyl group with a naphthylethylamine structure makes it a versatile compound with diverse applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-naphthalen-1-ylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-2-7-16(8-3-1)15-20-14-13-18-11-6-10-17-9-4-5-12-19(17)18/h1-12,20H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUKIQVKLCRTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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